molecular formula C6H4BrClS B1531213 2-Bromo-6-chlorobenzenethiol CAS No. 1263376-31-3

2-Bromo-6-chlorobenzenethiol

Cat. No.: B1531213
CAS No.: 1263376-31-3
M. Wt: 223.52 g/mol
InChI Key: AOARFDRBHAFFOX-UHFFFAOYSA-N
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Description

2-Bromo-6-chlorobenzenethiol (C₆H₃BrClSH) is a substituted benzenethiol featuring bromine and chlorine substituents at the 2- and 6-positions, respectively, and a thiol (-SH) group at the 1-position. This compound is of interest in organic synthesis and materials science due to the electronic and steric effects imparted by its substituents.

Properties

IUPAC Name

2-bromo-6-chlorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClS/c7-4-2-1-3-5(8)6(4)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOARFDRBHAFFOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263376-31-3
Record name 2-bromo-6-chlorobenzene-1-thiol
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Biological Activity

2-Bromo-6-chlorobenzenethiol is a compound of increasing interest in the fields of medicinal chemistry and biological research. Its unique structure, featuring both halogen substituents and a thiol group, enhances its reactivity and potential biological activity. This article reviews the biological activity of this compound, summarizing findings from various studies, including its antibacterial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C6H4BrClS
  • Molecular Weight : 227.52 g/mol

The presence of both bromine and chlorine atoms along with a thiol group makes it a versatile compound for various chemical reactions, including nucleophilic substitutions and oxidation reactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. The compound exhibits significant antibacterial effects, particularly against Gram-positive bacteria. For instance, its Minimum Inhibitory Concentration (MIC) values range from 0.5 to 4 µg/mL against Staphylococcus aureus, indicating potent antibacterial properties that may rival traditional antibiotics like vancomycin .

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.5 - 4
Escherichia coli>32
Bacillus subtilis2 - 8

The mechanism by which this compound exerts its biological effects involves the formation of covalent bonds with cellular proteins and enzymes through its thiol group. This interaction can alter protein function and disrupt critical cellular processes. The halogen substituents may also enhance the compound's lipophilicity, facilitating better membrane penetration and interaction with microbial targets .

Case Studies

  • Study on Antibacterial Efficacy :
    A study conducted by researchers at MDPI evaluated the efficacy of various thiophenolic compounds, including this compound, against Gram-positive bacteria. The results indicated that compounds with halogen substituents showed enhanced activity due to increased hydrophobicity and electronic effects .
  • Cytotoxicity Assays :
    In another investigation focusing on cytotoxic effects, derivatives of benzenethiols were tested against cancer cell lines. The findings suggested that this compound exhibited moderate cytotoxicity, indicating potential for further development as an anticancer agent .

Research Applications

The compound is not only significant in antimicrobial research but also holds promise in medicinal chemistry as a precursor for synthesizing more complex drug molecules. Its reactivity allows it to participate in various organic synthesis reactions, making it a valuable building block in pharmaceutical development .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-bromo-6-chlorobenzenethiol, we analyze structurally related compounds with variations in substituent positions, functional groups, or halogenation patterns.

2.1. Functional Group Variations
  • 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol (): This Schiff base derivative shares bromine and chlorine substituents but replaces the thiol with a phenol and iminomethyl group. The phenol’s -OH group participates in strong hydrogen bonding, leading to higher melting points (inferred) compared to thiols. The imine group introduces conjugation, altering electronic properties and reactivity toward electrophiles .
  • 2-Bromo-6-chloro-4-methylbenzamide (): The amide (-CONH₂) group enables extensive hydrogen bonding, increasing solubility in polar solvents like water or ethanol. In contrast, the thiol group in this compound may reduce solubility due to weaker hydrogen-bonding capacity but enhance reactivity in metal coordination or disulfide formation .
2.2. Halogenation and Substituent Position Effects
  • 2-Bromo-6-chloro-α-ethyl-α-methylbenzenemethanol (): The benzenemethanol group (-CH₂OH) introduces steric bulk and additional hydrogen-bonding sites. The ethyl and methyl branches likely reduce crystallinity compared to the planar thiol derivative. The halogen positions (2- and 6-) create steric crowding, similar to this compound, which may hinder certain reactions (e.g., electrophilic substitution) .
  • 6-Chlorobenzoxazole-2-methanamine ():
    The benzoxazole ring system confers aromatic stability and rigidity. The chlorine substituent at the 6-position directs electrophilic substitution to the 4-position, a pattern that may differ in this compound due to the thiol’s ortho/para-directing effects .

2.3. Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns significantly influence physical properties. For example, the phenol derivative () forms O-H···N and O-H···O bonds, stabilizing its crystal lattice .

Data Table: Comparative Properties

Property This compound 2-Bromo-4-chloro-6-iminomethylphenol 2-Bromo-6-chloro-4-methylbenzamide
Molecular Formula C₆H₃BrClSH C₁₃H₈BrCl₂NO C₈H₇BrClNO
Functional Group Thiol (-SH) Phenol, Imine Amide (-CONH₂)
Halogen Positions 2-Br, 6-Cl 2-Br, 4-Cl 2-Br, 6-Cl
Hydrogen Bonding Capacity Moderate (S-H) High (O-H, N-H) High (N-H, O=C-NH₂)
Inferred Solubility Low in water, moderate in DMSO Low in water, high in DMF Moderate in polar solvents
Reactivity Oxidative coupling, metal binding Schiff base formation Nucleophilic substitution

Research Implications and Limitations

While direct experimental data for this compound is sparse, insights from analogs suggest its utility in catalysis (via thiolate intermediates) or polymer chemistry (disulfide crosslinking). Future studies should prioritize crystallographic analysis using programs like SHELX to resolve its structure and validate computational models. Comparative studies with para-substituted analogs (e.g., 4-bromo-6-chlorobenzenethiol) could further elucidate substituent effects on reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-chlorobenzenethiol
Reactant of Route 2
2-Bromo-6-chlorobenzenethiol

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